N-Isopropyl-3-piperidinecarboxamide hydrochloride

Descripción

Chemical Identity and Classification

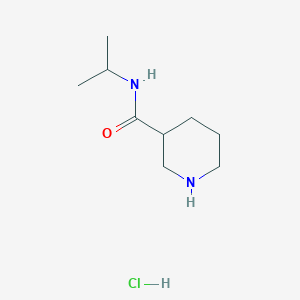

N-Isopropyl-3-piperidinecarboxamide hydrochloride (CAS No. 881546-40-3) is a chiral piperidine derivative with the molecular formula $$ \text{C}9\text{H}{19}\text{ClN}_2\text{O} $$ and a molecular weight of 206.71 g/mol. Its IUPAC name is (3R)-N-propan-2-ylpiperidine-3-carboxamide hydrochloride, reflecting the stereospecific (R)-configuration at the third carbon of the piperidine ring. The compound’s structure features a piperidine backbone substituted with an isopropyl carboxamide group at the third position, protonated as a hydrochloride salt to enhance stability and solubility.

The SMILES notation $$ \text{O=C([C@@H]1CNCCC1)NC(C)C.[H]Cl} $$ explicitly defines its stereochemistry and functional groups. This places it within the broader class of piperidinecarboxamides, which are characterized by their six-membered nitrogen-containing heterocycle and amide substituents.

Table 1: Key Structural and Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | $$ \text{C}9\text{H}{19}\text{ClN}_2\text{O} $$ |

| Molecular Weight | 206.71 g/mol |

| Stereochemistry | (R)-configuration at C3 |

| Key Functional Groups | Piperidine ring, carboxamide, hydrochloride salt |

| SMILES | $$ \text{O=C([C@@H]1CNCCC1)NC(C)C.[H]Cl} $$ |

Historical Context and Discovery

The synthesis of this compound emerged alongside advancements in stereoselective organic chemistry and pharmaceutical intermediate development. While its exact discovery timeline is not documented in public literature, its structural analogs, such as N-methylpiperidine-3-carboxamide (CAS 5115-98-0), have been studied since the mid-20th century. The compound likely originated from medicinal chemistry efforts to optimize piperidine-based scaffolds for bioactive molecule synthesis, particularly in neuropharmacology and antimicrobial research.

Patents such as US10005711B2 highlight the industrial relevance of piperidine derivatives, emphasizing scalable synthetic routes for compounds like 1-isopropyl-3-{5-[1-(3-methoxypropyl)piperidin-4-yl]-oxadiazol-2-yl}-1H-indazole oxalate. These processes often employ intermediates like this compound to introduce stereochemical specificity and functional group diversity.

Position in the Piperidinecarboxamide Family

Piperidinecarboxamides are a structurally diverse family with applications ranging from drug discovery to agrochemicals. This compound distinguishes itself through its isopropyl substituent and chiral center, which influence its physicochemical and biological properties. Comparative analysis with related compounds reveals distinct characteristics:

- N-Methylpiperidine-3-carboxamide (CAS 5115-98-0): Lacks the isopropyl group, reducing steric hindrance and altering hydrogen-bonding capacity.

- N-Isopropyl 1-BOC-piperidine-4-carboxamide (CAS 1016716-09-8): Incorporates a tert-butoxycarbonyl (BOC) protecting group, enhancing stability during multistep syntheses.

- N-(tert-Butyl)piperidine-3-carboxamide hydrochloride (CAS 937725-07-0): Features a bulkier tert-butyl group, which may impact receptor binding in pharmacological contexts.

The isopropyl group in this compound confers moderate lipophilicity ($$ \text{LogP} \approx 0.93 $$), balancing solubility in polar solvents and membrane permeability. This makes it a versatile intermediate for modifying drug candidates’ pharmacokinetic profiles.

Research Significance and Academic Interest

This compound has garnered attention for its dual role as a chiral building block and a precursor in bioactive molecule synthesis. Recent studies underscore its utility in:

- Antimicrobial Agent Development : Piperidine derivatives are critical in designing inhibitors of bacterial targets like LpxC, a deacetylase essential for lipid A biosynthesis in Gram-negative pathogens. The stereochemistry of this compound enables precise spatial alignment in enzyme active sites.

- Central Nervous System (CNS) Drug Discovery : Piperidinecarboxamides are explored for modulating neurotransmitter receptors. For example, N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine-1-carboxamides exhibit potent activity against PCSK9, a target for cholesterol-lowering therapies.

- Synthetic Methodology : The compound’s synthesis exemplifies modern trends in organocatalysis and green chemistry. Intramolecular aza-Michael reactions (IMAMR) using chiral catalysts achieve high enantiomeric excess, as demonstrated in protocols by Pozo et al..

Table 2: Applications of Piperidinecarboxamides in Drug Discovery

In academic settings, the compound’s crystalline nature facilitates X-ray crystallography studies, aiding in the elucidation of structure-activity relationships (SAR). Its hydrogen-bonding motifs, observed in crystal structures, provide insights into molecular recognition processes.

Propiedades

Número CAS |

937725-06-9 |

|---|---|

Fórmula molecular |

C9H18N2O |

Peso molecular |

170.25 g/mol |

Nombre IUPAC |

N-propan-2-ylpiperidine-3-carboxamide |

InChI |

InChI=1S/C9H18N2O/c1-7(2)11-9(12)8-4-3-5-10-6-8/h7-8,10H,3-6H2,1-2H3,(H,11,12) |

Clave InChI |

MQGOGOIJRYXDQI-UHFFFAOYSA-N |

SMILES |

CC(C)NC(=O)C1CCCNC1.Cl |

SMILES canónico |

CC(C)NC(=O)C1CCCNC1 |

Origen del producto |

United States |

Métodos De Preparación

Direct Alkylation of Piperidine

The most common laboratory synthesis involves the nucleophilic substitution of piperidine with an isopropyl halide (such as isopropyl bromide or chloride) under basic conditions:

-

$$

\text{Piperidine} + \text{Isopropyl halide} \xrightarrow[\text{Base}]{\text{Reflux}} \text{N-Isopropylpiperidine}

$$ -

- Solvent: Polar aprotic solvents like acetonitrile or ethanol.

- Base: Sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide.

- Temperature: Reflux (approximately 80–100°C).

- Duration: 4–8 hours, depending on scale.

This method is favored for its simplicity and high yield, typically exceeding 85%, with purification via distillation or chromatography.

Amide Formation via Carboxylic Acid Derivatives

Subsequent to forming N-isopropylpiperidine, the carboxamide functional group at the 3-position can be introduced through amidation:

-

- Activation of the corresponding carboxylic acid (or derivative like acid chloride or anhydride).

- Reaction with the amino group on the piperidine ring, often facilitated by coupling agents such as carbodiimides (e.g., EDC, DCC).

-

- Solvent: Dichloromethane or dimethylformamide (DMF).

- Catalyst: 1-Hydroxybenzotriazole (HOBt) or N,N'-Diisopropylcarbodiimide (DIC).

- Temperature: Room temperature to mild heating (~25–50°C).

This approach is particularly useful for synthesizing the hydrochloride salt directly by performing amidation in the presence of hydrochloric acid or by subsequent salt formation.

Multi-step Synthesis via Intermediate Formation

An alternative route involves initial formation of a protected piperidine derivative, followed by selective functionalization at the 3-position:

- Step 1: Partial reduction or oxidation to generate a suitable intermediate.

- Step 2: Introduction of the amide group via acylation.

- Step 3: Quaternization or salt formation with hydrochloric acid.

This method allows for greater control over regioselectivity and purity but is more complex and less commonly employed in industrial settings.

Industrial Synthesis and Process Optimization

Continuous Flow Synthesis

Recent advancements favor continuous flow reactors for the alkylation step, providing better control over reaction parameters, improved safety, and scalability. These systems typically utilize:

- Precise temperature control.

- Automated reagent addition.

- In-line purification modules.

Catalytic and Solvent Optimization

Use of catalysts such as Lewis acids or transition metals can enhance selectivity and yield. Solvent selection is critical; ethanol, acetonitrile, or dichloromethane are common due to their polarity and inertness.

Purification Techniques

- Crystallization from suitable solvents.

- Chromatographic purification for laboratory-scale synthesis.

- Spray drying or filtration for large-scale production.

Preparation of Hydrochloride Salt

The final step involves converting the free base into its hydrochloride salt:

- Method:

- Dissolution of N-isopropylpiperidine in anhydrous ethanol or acetonitrile.

- Addition of gaseous or dissolved hydrogen chloride (HCl) gas or concentrated HCl solution.

- Stirring at low temperature (~0–5°C) to precipitate the hydrochloride salt.

- Filtration and drying under vacuum.

This process yields a stable, crystalline hydrochloride salt suitable for pharmaceutical applications.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Reagents | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Alkylation of piperidine | Piperidine | Isopropyl halide | Reflux, base (NaH, K₂CO₃) | >85% | Most common, scalable |

| Amidation of carboxylic acid | Corresponding acid | Coupling agents (DCC, HOBt) | Room temp to 50°C | 75–90% | Suitable for final functionalization |

| Multi-step intermediate | Various | Reductive/oxidative steps | Controlled temperature | Variable | For regioselective synthesis |

| Salt formation | Free base | HCl gas or HCl solution | Low temperature, stirring | >95% | Produces hydrochloride salt |

Research Findings and Notable Studies

Patents and Literature:

Patent CN103435538A describes a method involving the alkylation of piperidine with isopropyl halides, emphasizing process control and yield optimization.

Patent CN103435538B details the synthesis of related amide derivatives, highlighting amidation techniques.Laboratory Studies:

Synthesis via nucleophilic substitution has been validated in multiple studies, with yields typically exceeding 85%. Purity validation through NMR, HRMS, and HPLC is standard.Enzymatic and Biocatalytic Routes: Enzymatic methods, although less common, have been explored for chiral purity enhancement, especially for producing optically active derivatives.

Análisis De Reacciones Químicas

Types of Reactions

N-Isopropyl-3-piperidinecarboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various amine derivatives.

Aplicaciones Científicas De Investigación

N-Isopropyl-3-piperidinecarboxamide hydrochloride is a chemical compound with the molecular formula and a molecular weight of 206.72 g/mol. It is an amide that features a piperidine ring, a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is characterized by an isopropyl group attached to the nitrogen atom of the piperidine ring, along with a carboxamide functional group at the third position of the piperidine structure.

Pharmaceutical Research

This compound is primarily used in pharmaceutical research. It is involved in the synthesis of various piperidine derivatives, which are important in drug design and play a significant role in the pharmaceutical industry . The compound is involved in intra- and intermolecular reactions to form substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones through reactions like hydrogenation, cyclization, cycloaddition, annulation, and amination. Synthesized piperidine derivatives are present in over twenty classes of pharmaceuticals, demonstrating the compound’s versatility in drug development.

This compound is studied for potential therapeutic effects, making it a candidate for drug development for treating pain and inflammation. It can also serve as a lead compound for modifications to improve efficacy and reduce side effects. Studies have focused on its interactions with biological receptors and enzymes to understand its mechanism of action and potential therapeutic applications, such as its interaction with opioid receptors for pain modulation.

One specific application involves using Cupriavidus sp. KNK-J915 amidase (CsAM) to catalyze the kinetic resolution of (RS)-3-piperidinecarboxamide, producing (R)-NPD, a valuable synthetic intermediate for (R)-3-aminopiperidine. This compound is a common intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like Nesina® (alogliptin) and Tradjenta® (linagliptin) .

Mecanismo De Acción

The mechanism of action of N-Isopropyl-3-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences between N-Isopropyl-3-piperidinecarboxamide hydrochloride and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent on Amide Nitrogen | Boiling Point (°C) | Salt Form |

|---|---|---|---|---|---|---|

| (R)-N-Isopropyl-3-piperidinecarboxamide HCl | 881546-40-3 | C9H19ClN2O | 206.71 | Isopropyl | N/A | Monohydrochloride |

| N-(2-Methylpropyl)-3-piperidinecarboxamide HCl | 937725-08-1 | C10H21ClN2O | 220.74 | Isobutyl (2-methylpropyl) | 375.1 | Monohydrochloride |

| N-Cyclopropyl-3-piperidinecarboxamide HCl | 1221724-04-4 | C9H17ClN2O | 204.70 | Cyclopropyl | N/A | Monohydrochloride |

| N-[3-(Dimethylamino)propyl]-2-piperidinecarboxamide diHCl | 1236261-78-1 | C11H24ClN3O | 249.78 | 3-(Dimethylamino)propyl | N/A | Dihydrochloride |

Key Observations:

The cyclopropyl substituent (CAS 1221724-04-4) introduces a rigid, planar structure, which may alter conformational flexibility compared to alkyl chains . The 3-(dimethylamino)propyl group in the dihydrochloride analog (CAS 1236261-78-1) adds a tertiary amine, increasing polarity and basicity, which could enhance water solubility .

Salt Form and Solubility: The dihydrochloride salt (249.78 g/mol) has a higher molecular weight due to the additional HCl molecule, which may improve aqueous solubility compared to monohydrochlorides .

Boiling Point Trends: The N-(2-methylpropyl) analog exhibits a notably high boiling point (375.1°C at 760 mmHg), likely due to increased molecular weight and van der Waals interactions from the branched alkyl chain . Data for other compounds are unavailable.

Functional Group Analysis

- Piperidine Ring Position : The parent compound and most analogs feature substitution at the 3-position of the piperidine ring. In contrast, the dihydrochloride analog (CAS 1236261-78-1) is substituted at the 2-position , which may sterically hinder interactions with biological targets .

- Amide Linkage : All compounds retain the carboxamide group, critical for hydrogen bonding and stability.

Actividad Biológica

N-Isopropyl-3-piperidinecarboxamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₉ClN₂O

- Molecular Weight : 206.72 g/mol

- Classification : Amide with a piperidine ring structure.

The compound features an isopropyl group attached to the nitrogen atom of the piperidine ring and a carboxamide functional group, which contributes to its biological activity.

This compound has been studied for its interaction with various biological receptors and enzymes:

- Opioid Receptors : Research indicates that the compound may interact with opioid receptors, potentially contributing to analgesic effects. Binding affinity studies are crucial for understanding its pain-relieving properties.

- Neurotransmitter Modulation : The compound has shown promise in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders.

- TRPV1 Antagonism : Some derivatives of piperidine carboxamides have been identified as antagonists of the transient receptor potential vanilloid-1 (TRPV1), suggesting a potential role in pain management .

Biological Activity

The biological activity of this compound has been evaluated in various studies:

- Analgesic Properties : The compound has been noted for its potential as an analgesic agent through modulation of pain pathways in the central nervous system. This has implications for developing new pain management therapies.

- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory conditions .

- Anticancer Activity : Some piperidine derivatives have shown antiproliferative effects against cancer cell lines, indicating that this compound could be explored further in cancer research .

Table 1: Summary of Biological Activities

Notable Research Findings

- A study demonstrated that modifications to the piperidine structure can enhance its binding affinity to specific receptors, optimizing its pharmacological profile .

- Another investigation focused on the structure-activity relationship (SAR) of various piperidine derivatives, revealing critical structural motifs that contribute to their biological efficacy against cancer cells .

Synthesis and Applications

The synthesis of this compound typically involves the reaction between isopropylamine and 3-piperidinecarboxylic acid under acidic conditions to promote amide bond formation. The resulting product is often converted into its hydrochloride salt to enhance stability and solubility for pharmaceutical applications.

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Reactants | Isopropylamine + 3-Piperidinecarboxylic acid |

| Conditions | Acidic conditions or coupling agents |

| Product | This compound |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-Isopropyl-3-piperidinecarboxamide hydrochloride, and how can intermediates be characterized?

- Methodology :

- Route Design : Utilize nucleophilic substitution or amidation reactions. For example, coupling isopropylamine with 3-piperidinecarboxylic acid derivatives in the presence of activating agents like EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide) .

- Intermediate Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation (e.g., verifying the piperidine ring via H-NMR peaks at δ 1.4–2.8 ppm) and mass spectrometry (MS) for molecular weight validation (expected [M+H]: ~218.7 g/mol) .

- Byproduct Identification : Monitor downstream products (e.g., N-Isopropylacetamide) using gas chromatography (GC) or high-performance liquid chromatography (HPLC) .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodology :

- Spectroscopic Analysis :

- NMR : Confirm stereochemistry and functional groups (e.g., isopropyl group at δ 1.0–1.2 ppm).

- FT-IR : Identify carboxamide C=O stretching (~1640–1680 cm) and amine N-H bends (~3300 cm) .

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) to assess purity (>98%) .

- Canonical SMILES Validation : Cross-reference with databases (e.g., InChIKey: UXVNPWDLMPGEIL-UHFFFAOYSA-N) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for weighing and synthesis to minimize inhalation risks.

- Waste Disposal : Neutralize acidic residues (e.g., HCl byproduct) with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers identify and quantify process-related impurities in this compound batches?

- Methodology :

- Impurity Profiling :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to simulate degradation pathways .

- Reference Standards : Use impurity markers (e.g., MM0421.06: 1-(3-Chloropropyl)-4-(3-chlorophenyl)-piperazine Hydrochloride) for HPLC calibration .

- Quantitative Analysis :

- LC-MS/MS : Detect trace impurities (LOQ: 0.1% w/w) using electrospray ionization (ESI) in positive ion mode .

- Data Interpretation : Compare retention times and fragmentation patterns to validated impurity libraries .

Q. What methodological considerations are critical when designing stability studies for this compound under varying storage conditions?

- Methodology :

- Study Design :

- Long-Term Stability : Store samples at 25°C/60% RH for 12–24 months, with periodic sampling (0, 3, 6, 12 months) .

- Accelerated Conditions : Test at 40°C/75% RH for 6 months to predict shelf life .

- Analytical Validation : Ensure method specificity (e.g., no co-elution with degradation products) and precision (%RSD <2%) .

Q. How can in vitro and in vivo metabolism studies of this compound be optimized to resolve data contradictions?

- Methodology :

- In Vitro Models : Use hepatic microsomes (human/rat) to identify phase I metabolites (e.g., hydroxylation at the piperidine ring) .

- In Vivo Validation : Administer radiolabeled compound (e.g., C) to rats; collect urine for LC-HR-MS/MS analysis to detect metabolites like N-oxide derivatives .

- Cross-Study Harmonization : Standardize assay parameters (e.g., enzyme concentrations, incubation times) to minimize variability .

Q. What strategies are recommended for validating analytical methods used in quantifying this compound in complex matrices?

- Methodology :

- Validation Parameters :

- Linearity : Calibration curves (1–100 µg/mL) with R >0.98.

- Recovery : Spike-and-recovery tests in biological fluids (e.g., plasma: 95–105% recovery) .

- Matrix Effects : Mitigate ion suppression in LC-MS by using stable isotope-labeled internal standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.